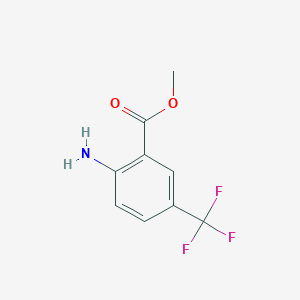

Methyl 2-amino-5-(trifluoromethyl)benzoate

Cat. No. B056916

M. Wt: 219.16 g/mol

InChI Key: QGFUDNJZHZNPCS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07879863B2

Procedure details

2-Iodo-4-(trifluoromethyl)aniline (8.0 g, 27.9 mmol), methanol (5 mL) and triethylamine (10 mL) were dissolved in dimethylformamide (50 ml) and, under a carbon monoxide atmosphere, tetrakis(triphenylphosphine)palladium (1.6 g, 1.4 mmol) was added and the mixture was stirred at 50° C. for 5 days. The solvent was evaporated and work-up according to a conventional method gave a crude product of methyl 2-amino-5-(trifluoromethyl)benzoate. The obtained crude product was dissolved in tetrahydrofuran (20 ml), lithium aluminum hydride (1.0 g, 26.3 mmol) was added under cooling, and the mixture was stirred for 2 hrs. Water (1 ml), 30% aqueous sodium hydroxide solution (1 ml) and water (3 mL) were sequentially added, the precipitate was filtered off, and the filtrate was concentrated to give a crude product of [2-amino-5-(trifluoromethyl)phenyl]methanol. Sodium nitrite (59 mg, 0.86 mmol) was dissolved in conc. sulfuric acid (0.77 mL) and, after cooling, a solution of a crude product (0.15 g, 0.78 mmol) of [2-amino-5-(trifluoromethyl)phenyl]methanol in acetic acid (1.72 ml). After stiring for 30 min. 10% aqueous potassium iodide solution (4.64 mL) was added. After stirring with heating at 70° C. for 30 min, the mixture was worked-up according to a conventional method, and the obtained crude product was purified by silica gel column chromatography (5% to 7.5% ethyl acetate/hexane) to give the title compound (96 mg, 0.32 mmol, 40%).

Identifiers

|

REACTION_CXSMILES

|

I[C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:13][OH:14].C(N(CC)CC)C.CN(C)[CH:24]=[O:25]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([C:9]([F:12])([F:11])[F:10])=[CH:8][C:2]=1[C:13]([O:25][CH3:24])=[O:14] |^1:30,32,51,70|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(N)C=CC(=C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

1.6 g

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred at 50° C. for 5 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated

|

Outcomes

Product

Details

Reaction Time |

5 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |